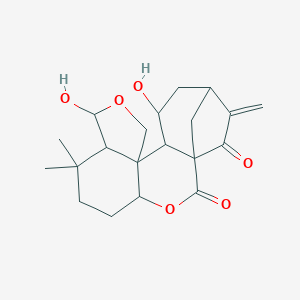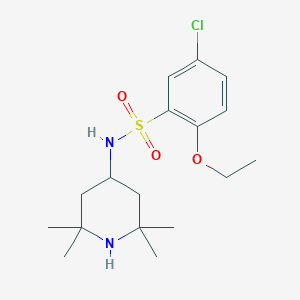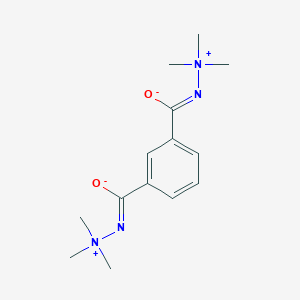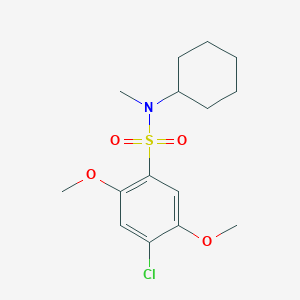
Benzyl-adenosine monophosphate
Descripción general
Descripción
Benzyl-adenosine monophosphate is a derivative of adenosine monophosphate (AMP). AMP, also known as 5’-adenylic acid, is a nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine . It plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and is also a component in the synthesis of RNA .
Chemical Reactions Analysis
The chemical reactions involving AMP are well-studied. AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . AMP can also be formed by hydrolysis of ATP into AMP and pyrophosphate . The chemical reactions involving this compound specifically are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of AMP include a molar mass of 347.22 g/mol, a white crystalline powder appearance, a density of 2.32 g/mL, a melting point of 178 to 185 °C, and a boiling point of 798.5 °C . The properties of this compound would be similar but could vary due to the presence of the benzyl group.Aplicaciones Científicas De Investigación
Anticancer Activity : Benzyl-adenosine monophosphate derivatives show potential as anticancer agents. For example, Benzamide riboside, an IMP dehydrogenase inhibitor, exhibits significant activity against human tumor cell lines (Jäger, Salamon, & Szekeres, 2002).
Antidiabetic Properties : Compounds like this compound have been studied for their potential in treating diabetes. A study on benzothiazole derivatives, which influence the adenosine monophosphate-activated protein kinase (AMPK) pathway, suggests possible antidiabetic applications (Meltzer-Mats et al., 2013).
Pharmacological Studies : Benzyl derivatives of biologically active phosphodiesters, like adenosine cyclic 3',5'-phosphate benzyl triesters, are useful for pharmacological studies due to their ability to penetrate cells and convert to parent nucleotides (Engels & Schlaeger, 1977).
Cytokinin Activities in Plants : Studies on N6-benzyladenosine 3',5'-monophosphate and related compounds have investigated their cytokinin activities in plants. This research has implications for understanding plant growth and development (Schmitz et al., 1975).
Cellular Glucose Uptake : Research indicates that this compound derivatives can increase glucose uptake in muscle cells, presenting potential therapeutic avenues for metabolic disorders (Pasternak et al., 2014).
Inhibition of Cyclic AMP Phosphodiesterase : Some studies have focused on the role of this compound in inhibiting cyclic AMP phosphodiesterase, which is significant in understanding cellular signaling mechanisms (Nikaido et al., 1984).
Mecanismo De Acción
Nucleotides such as AMP affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and more . The mechanism of action of Benzyl-adenosine monophosphate is not explicitly mentioned in the available resources.
Direcciones Futuras
The future directions of research involving AMP and its derivatives could involve further exploration of their roles in immune functions , as well as their potential uses in the treatment of various diseases . Additionally, the development of synthetic enzymes to mimic the actions of natural enzymes in breaking down AMP could be a promising area of research .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVANBHPEPSMOV-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-66-7 | |
| Record name | Benzyl-amp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)






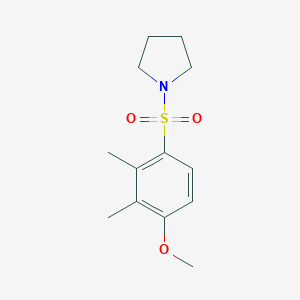
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
